1-[5-{[4-(propan-2-yl)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]ethanone
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Overview
Description
1-[5-{[4-(propan-2-yl)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]ethanone is a complex organic compound that features a triazole ring, a pyridine ring, and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-{[4-(propan-2-yl)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]ethanone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of solvents such as toluene and reagents like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalytic processes can be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[5-{[4-(propan-2-yl)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole and pyridine derivatives.
Scientific Research Applications
1-[5-{[4-(propan-2-yl)benzyl]am
Properties
IUPAC Name |
1-[5-[(4-propan-2-ylphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-13(2)16-8-6-15(7-9-16)11-21-19-22-18(23-24(19)14(3)25)17-5-4-10-20-12-17/h4-10,12-13H,11H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVXDYKYNDWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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